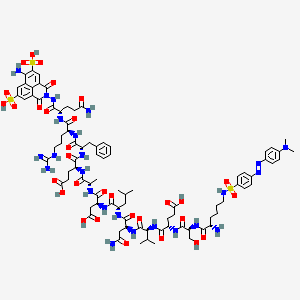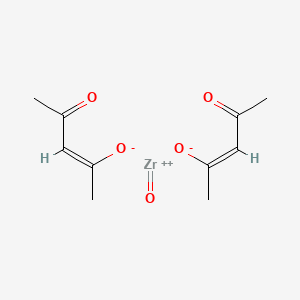
Oxobis(pentane-2,4-dionato-O,O')zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis(pentane-2,4-dionato-O,O’)zirconium: is a coordination compound with the molecular formula C10H14O5Zr . It is known for its unique structure where zirconium is coordinated with two pentane-2,4-dionato ligands and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxobis(pentane-2,4-dionato-O,O’)zirconium is typically synthesized through the reaction of zirconium salts with pentane-2,4-dione under controlled conditions. The reaction involves the formation of a chelate complex where the pentane-2,4-dionato ligands coordinate to the zirconium center .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Oxobis(pentane-2,4-dionato-O,O’)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its oxo group.
Reduction: It can also undergo reduction reactions, altering the oxidation state of zirconium.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or organic peroxides can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Scientific Research Applications
Chemistry: Oxobis(pentane-2,4-dionato-O,O’)zirconium is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: While its direct applications in biology and medicine are less documented, the compound’s potential as a catalyst in the synthesis of biologically active molecules is of interest. It may also be explored for its potential in drug delivery systems due to its coordination properties .
Industry: In the industrial sector, oxobis(pentane-2,4-dionato-O,O’)zirconium is used in the production of advanced materials, including polymers and ceramics. Its role as a catalyst in polymerization reactions is particularly noteworthy .
Mechanism of Action
The mechanism by which oxobis(pentane-2,4-dionato-O,O’)zirconium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The oxo group and pentane-2,4-dionato ligands play crucial roles in stabilizing transition states and intermediates during reactions. The compound’s catalytic activity is often attributed to its ability to undergo redox cycles, enabling it to participate in multiple reaction pathways .
Comparison with Similar Compounds
Oxobis(pentane-2,4-dionato-O,O’)vanadium: Similar in structure but with vanadium instead of zirconium.
Bis(pentane-2,4-dionato)zirconium: Lacks the oxo group, leading to different reactivity and applications.
Uniqueness: Oxobis(pentane-2,4-dionato-O,O’)zirconium is unique due to the presence of both the oxo group and pentane-2,4-dionato ligands, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
15041-14-2 |
|---|---|
Molecular Formula |
C10H14O5Zr |
Molecular Weight |
305.44 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;oxozirconium(2+) |
InChI |
InChI=1S/2C5H8O2.O.Zr/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;; |
InChI Key |
BEIDHDQAZJCQCF-SUKNRPLKSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Zr+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


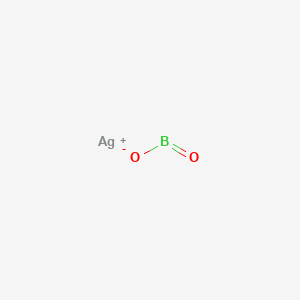
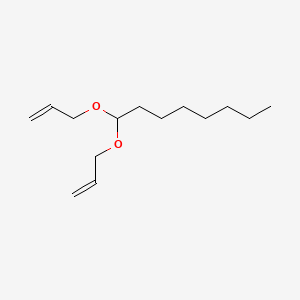

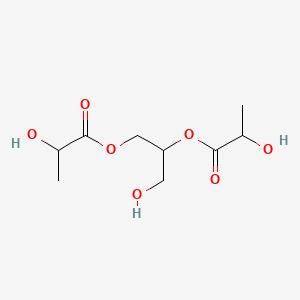

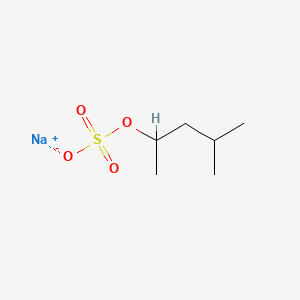
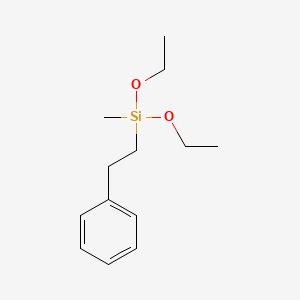

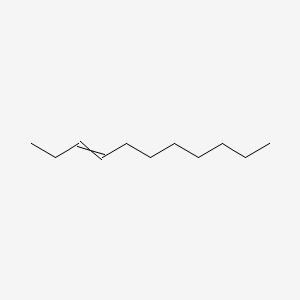
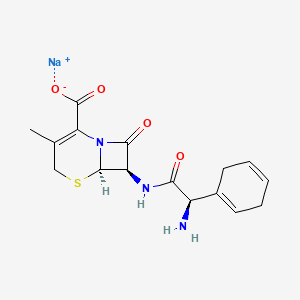
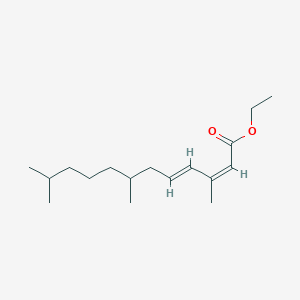
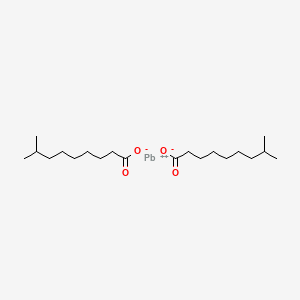
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
